1-乙酰氧基松脂醇

描述

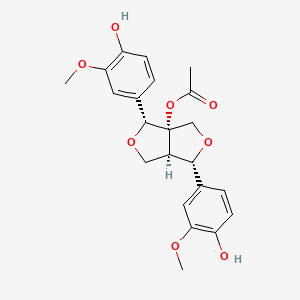

1-Acetoxypinoresinol is a lignan compound predominantly found in olives and extra virgin olive oil. Lignans are a group of chemical compounds found in plants, known for their potential health benefits. 1-Acetoxypinoresinol is part of the phytoestrogen family, which is renowned for its health properties. This compound was exclusively identified in olives in 2000 and has since been a subject of interest due to its nutraceutical properties .

科学研究应用

1-Acetoxypinoresinol has several scientific research applications, including:

Chemistry: It is used as a model compound to study lignan biosynthesis and metabolism.

Biology: Research has shown its potential antioxidant and anti-inflammatory properties.

Medicine: Studies suggest that 1-acetoxypinoresinol may have protective effects against certain chronic diseases, including cardiovascular diseases and cancer.

Industry: It is used in the development of nutraceutical products and functional foods due to its health benefits

作用机制

Target of Action

1-Acetoxypinoresinol (1-AP) is a lignan, a type of polyphenol, found in olives and extra virgin olive oil (EVOO) . Lignans possess a steroid-like chemical structure and are part of the phytoestrogen family .

Mode of Action

Lignans, including 1-ap, are known to have antioxidant properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and inflammation .

Biochemical Pathways

As a lignan and a polyphenol, 1-ap likely impacts pathways related to oxidative stress and inflammation . By acting as an antioxidant, 1-AP could potentially inhibit the biochemical pathways that lead to the production of reactive oxygen species .

Result of Action

Given its antioxidant properties, it can be inferred that 1-ap may help protect cells from oxidative damage . This could potentially contribute to the prevention of various diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer .

Action Environment

The action of 1-AP can be influenced by various environmental factors. For instance, the concentration of 1-AP in EVOO is influenced by factors such as olive variety, fruit maturation, extraction methods, storage conditions, crop season, geographical area, and environmental conditions . These factors can affect the bioavailability and efficacy of 1-AP.

生化分析

Biochemical Properties

1-Acetoxypinoresinol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathways. 1-Acetoxypinoresinol modulates these pathways, which are crucial for cell signaling and immune responses . Additionally, it has been shown to interact with enzymes involved in oxidative stress regulation, thereby exerting its antioxidant effects .

Cellular Effects

1-Acetoxypinoresinol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly the JAK/STAT pathway, which plays a role in immune response and inflammation . This compound also impacts gene expression by modulating the activity of transcription factors. Furthermore, 1-Acetoxypinoresinol affects cellular metabolism by interacting with enzymes involved in oxidative stress regulation, thereby enhancing the cell’s antioxidant capacity .

Molecular Mechanism

The molecular mechanism of 1-Acetoxypinoresinol involves its interaction with specific biomolecules and pathways. It binds to and modulates the activity of the JAK/STAT pathway, leading to changes in gene expression and cellular responses . Additionally, 1-Acetoxypinoresinol exhibits antioxidant properties by interacting with enzymes that regulate oxidative stress, thereby reducing the levels of reactive oxygen species in cells . These interactions contribute to its anti-inflammatory and neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Acetoxypinoresinol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 1-Acetoxypinoresinol remains stable under various conditions, retaining its bioactive properties . Long-term exposure to this compound has demonstrated sustained antioxidant and anti-inflammatory effects, contributing to improved cellular health .

Dosage Effects in Animal Models

The effects of 1-Acetoxypinoresinol vary with different dosages in animal models. At low doses, it has been shown to enhance antioxidant capacity and reduce inflammation without causing adverse effects . At higher doses, there may be potential toxic effects, including disruptions in cellular metabolism and oxidative stress regulation . It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing any potential toxicity.

Metabolic Pathways

1-Acetoxypinoresinol is involved in several metabolic pathways, particularly those related to oxidative stress regulation and inflammation. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and reducing the levels of reactive oxygen species . Additionally, 1-Acetoxypinoresinol modulates the JAK/STAT pathway, influencing gene expression and cellular responses .

Transport and Distribution

Within cells and tissues, 1-Acetoxypinoresinol is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, particularly those involved in oxidative stress regulation and inflammation . The transport and distribution of 1-Acetoxypinoresinol are crucial for its bioavailability and effectiveness in exerting its beneficial effects.

Subcellular Localization

1-Acetoxypinoresinol exhibits specific subcellular localization, which influences its activity and function. It has been found to localize in cellular compartments involved in oxidative stress regulation, such as mitochondria and the endoplasmic reticulum . This localization allows 1-Acetoxypinoresinol to interact with key enzymes and proteins, enhancing its antioxidant and anti-inflammatory properties.

准备方法

Synthetic Routes and Reaction Conditions: 1-Acetoxypinoresinol can be synthesized through various chemical reactions involving the precursor compound pinoresinol. The acetylation of pinoresinol using acetic anhydride in the presence of a catalyst such as pyridine can yield 1-acetoxypinoresinol. The reaction typically requires controlled conditions, including specific temperatures and reaction times to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the extraction of 1-acetoxypinoresinol from olives involves several steps. The olives are first crushed to produce olive paste, which is then subjected to malaxation and centrifugation to separate the oil. The phenolic compounds, including 1-acetoxypinoresinol, are then isolated and purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

化学反应分析

Types of Reactions: 1-Acetoxypinoresinol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized derivatives.

Reduction: Reduction reactions can convert 1-acetoxypinoresinol to its corresponding alcohol.

Substitution: The acetoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are typically used.

Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of 1-acetoxypinoresinol.

Reduction: Pinoresinol.

Substitution: Various substituted derivatives depending on the reagents used.

相似化合物的比较

- Pinoresinol

- Secoisolariciresinol

- Matairesinol

These compounds share structural similarities but differ in their functional groups and biological activities .

属性

IUPAC Name |

[(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O8/c1-12(23)30-22-11-29-20(13-4-6-16(24)18(8-13)26-2)15(22)10-28-21(22)14-5-7-17(25)19(9-14)27-3/h4-9,15,20-21,24-25H,10-11H2,1-3H3/t15-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATDFORNCKZPCI-FPHUIIFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12COC(C1COC2C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]12CO[C@@H]([C@H]1CO[C@@H]2C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331966 | |

| Record name | 1-Acetoxypinoresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81426-14-4 | |

| Record name | Acetoxypinoresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81426-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetoxypinoresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 1-acetoxypinoresinol and where is it found?

A1: 1-Acetoxypinoresinol is a naturally occurring lignan found exclusively in olives and extra virgin olive oil (EVOO). [, ] Unlike its related compound (+)-pinoresinol, which is present in various plants, 1-acetoxypinoresinol appears to be unique to olives. []

Q2: What is the chemical structure of 1-acetoxypinoresinol?

A2: 1-Acetoxypinoresinol is a lignan with a steroid-like chemical structure. Its full chemical name is (+)-1-acetoxypinoresinol, and its systematic IUPAC name is [(1S,2R,5R,6S)-1-acetoxy-2,6-bis(4-hydroxy-3-methoxyphenyl)-3,7-dioxabicyclo[3.3.0]octane]. [, ]

Q3: What are the main analytical techniques used to identify and quantify 1-acetoxypinoresinol in olive oil?

A3: Several techniques are used to analyze 1-acetoxypinoresinol, with a focus on chromatographic methods:

- Fluorescence Detection (FLD): This method offers high sensitivity for 1-acetoxypinoresinol due to its strong fluorescence response and is considered more cost-effective than mass spectrometry for industrial applications. []

- Diode Array Detection (DAD): DAD provides UV-Vis absorbance spectra, aiding in compound identification and quantification. [, ]

- Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): These techniques provide accurate mass measurements and fragmentation patterns, enabling unequivocal identification and quantification even in complex matrices. [, , , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used to confirm the identity of 1-acetoxypinoresinol isolated from olive oil. [, ]

- Capillary Electrophoresis coupled with Mass Spectrometry (CE-ESI-MS): This technique offers high separation efficiency and sensitivity for analyzing phenolic compounds, including 1-acetoxypinoresinol, in olive oil. [, ]

Q4: How stable is 1-acetoxypinoresinol during olive oil processing and storage?

A4: 1-acetoxypinoresinol exhibits varying stability depending on the processing method:

- Olive Fly Damage: Interestingly, olive fly (Bactrocera oleae) infestation, even at high levels, does not significantly impact the concentration of 1-acetoxypinoresinol in olive oil, unlike secoiridoids, which show a decline. []

Q5: What are the potential health benefits of 1-acetoxypinoresinol?

A5: While research is ongoing, 1-acetoxypinoresinol, as part of the olive oil lignan family, is thought to contribute to the health benefits associated with the Mediterranean diet. Here's what we know so far:

- Potential Role in Cancer Prevention: While direct evidence is limited for 1-acetoxypinoresinol, diets rich in lignan precursors have been linked to a reduced risk of certain cancers, including breast, colon, and prostate cancer. [] This suggests that lignans like 1-acetoxypinoresinol might play a role in cancer chemoprevention, but further research is needed.

- Other Potential Benefits: Studies have explored the effects of 1-acetoxypinoresinol and related compounds on various biological targets, including:

- Anti-diabetic potential: Some studies suggest that 1-acetoxypinoresinol might inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and blood sugar regulation, indicating potential anti-diabetic properties. []

- Neuroprotective effects: Research indicates that 1-acetoxypinoresinol might offer protection against the neurotoxicity of certain mycotoxins, such as penitrem A, by modulating the STAT1 pathway. []

Q6: How does the structure of 1-acetoxypinoresinol relate to its biological activity?

A6: While specific structure-activity relationships for 1-acetoxypinoresinol are not extensively studied, some insights can be drawn:

- Comparison with Pinoresinol: The presence of the acetoxy group at the C-1 position in 1-acetoxypinoresinol seems to significantly enhance its inhibitory activity against α-amylase and α-glucosidase compared to pinoresinol. [] This suggests that the acetoxy group plays a crucial role in its interaction with these enzymes.

- Docking Studies: Computational docking simulations suggest that pinoresinol, and potentially 1-acetoxypinoresinol, might interact with P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer cells. [] This interaction is thought to occur at the transmembrane cavity of P-gp, potentially explaining its ability to reverse drug resistance. [] Furthermore, a derivative, 1-acetoxypinoresinol, exhibited even higher activity in reversing drug resistance, suggesting that structural modifications can significantly impact biological activity. []

Q7: What are the future directions for research on 1-acetoxypinoresinol?

A7: Further research is needed to:

Q8: What is the significance of identifying 1-acetoxypinoresinol in olive oil?

A8: The discovery of 1-acetoxypinoresinol as a unique component of olive oil has several implications:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B1221165.png)

![(4-Chlorophenyl)-[6,7-dichloro-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-3-benzofuranyl]methanone](/img/structure/B1221166.png)

![[5-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-(1-piperidinyl)methanone](/img/structure/B1221168.png)

![2-(1,3-Dioxo-2-isoindolyl)acetic acid [3-acetyl-2-methyl-1-(4-methylphenyl)-5-indolyl] ester](/img/structure/B1221176.png)

![2-[5-[(E)-[2-imino-3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B1221179.png)

![6-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1221180.png)

![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1221182.png)